molecular formula C22H27N3OP2 B11539742 [(Dimethylamino)[(triphenyl-lambda5-phosphanylidene)amino]phosphoryl]dimethylamine

[(Dimethylamino)[(triphenyl-lambda5-phosphanylidene)amino]phosphoryl]dimethylamine

Cat. No.: B11539742
M. Wt: 411.4 g/mol
InChI Key: GGVRVEUVYKUAPS-UHFFFAOYSA-N
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Description

    Chemical Formula: CHOP

    Molecular Weight: 334.35 g/mol

    Common Name: Methyl (triphenylphosphoranylidene)acetate

    IUPAC Name: (Methoxycarbonylmethylene)triphenylphosphorane

    Appearance: White to off-white powder

    Melting Point: 168-172 °C (lit.)

    Boiling Point: 165-170 °C

    Solubility: Slightly soluble in acetonitrile and chloroform

    Safety Information: Irritant (Xi), air-sensitive

    Use: Often employed as a Wittig reagent for synthesizing α,β-unsaturated esters from aldehydes.

  • Preparation Methods

      Wittig Reaction: The compound is commonly prepared via the Wittig reaction, where it reacts with an aldehyde or ketone to form an α,β-unsaturated ester. Triphenylphosphine oxide (Ph₃P=O) is generated as a byproduct.

      Industrial Production: Although not widely produced industrially, it can be synthesized on a larger scale using similar methods.

  • Chemical Reactions Analysis

      Reactivity: As a Wittig reagent, it undergoes reactions with aldehydes and ketones.

      Common Reagents: Aldehydes or ketones, triphenylphosphine (Ph₃P), and base (e.g., sodium hydride, sodium methoxide).

      Major Products: The major product is the α,β-unsaturated ester formed by the reaction with the carbonyl compound.

  • Scientific Research Applications

      Chemistry: Used in synthetic organic chemistry for carbon-carbon bond formation.

      Biology: Limited applications, but its reactivity can be harnessed for specific transformations.

      Medicine: No direct medical applications.

      Industry: Not widely used industrially due to its specialized nature.

  • Mechanism of Action

    • The compound acts as a nucleophilic carbon source in the Wittig reaction. It forms a ylide intermediate with triphenylphosphine, which then reacts with the carbonyl compound to yield the desired product.
  • Properties

    Molecular Formula

    C22H27N3OP2

    Molecular Weight

    411.4 g/mol

    IUPAC Name

    N-[dimethylamino-[(triphenyl-λ5-phosphanylidene)amino]phosphoryl]-N-methylmethanamine

    InChI

    InChI=1S/C22H27N3OP2/c1-24(2)28(26,25(3)4)23-27(20-14-8-5-9-15-20,21-16-10-6-11-17-21)22-18-12-7-13-19-22/h5-19H,1-4H3

    InChI Key

    GGVRVEUVYKUAPS-UHFFFAOYSA-N

    Canonical SMILES

    CN(C)P(=O)(N=P(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)N(C)C

    Origin of Product

    United States

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